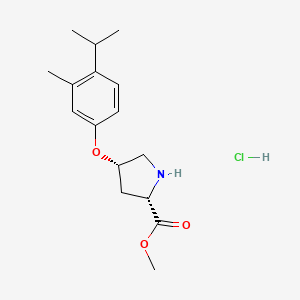

Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride

Description

Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a stereochemically defined pyrrolidine derivative with a molecular formula of C₁₇H₂₄ClNO₃ (hydrochloride salt form). The compound features a chiral pyrrolidine core with a methyl ester group at the 2-position and a substituted phenoxy moiety at the 4-position. The 4-isopropyl-3-methylphenoxy substituent contributes to its lipophilicity, influencing solubility and membrane permeability. The compound is supplied by specialized manufacturers such as Toronto Research Chemicals (TRC) for research applications .

Key physical properties include:

Properties

IUPAC Name |

methyl (2S,4S)-4-(3-methyl-4-propan-2-ylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-10(2)14-6-5-12(7-11(14)3)20-13-8-15(17-9-13)16(18)19-4;/h5-7,10,13,15,17H,8-9H2,1-4H3;1H/t13-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYXFZPMELOZSX-SLHAJLBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a synthetic compound with a complex molecular structure, primarily belonging to the class of pyrrolidine carboxylates. This compound exhibits various biological activities, making it an interesting subject for research in pharmacology and medicinal chemistry.

- IUPAC Name : Methyl (2S,4S)-4-(3-methyl-4-propan-2-ylphenoxy)pyrrolidine-2-carboxylate

- Molecular Formula : C₁₆H₂₄ClNO₃

- CAS Number : 1354484-73-3

- Molecular Weight : 313.82 g/mol

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : It can bind to cell surface receptors, triggering downstream cellular responses.

- Signaling Pathways : The compound may modulate signaling pathways that are crucial for cellular functions, such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have demonstrated that Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride exhibits significant antimicrobial properties against a variety of pathogens. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

- Fungal Activity : It also displays antifungal properties against species like Candida albicans.

Cytotoxicity and Anticancer Potential

Research indicates that this compound may possess cytotoxic effects on certain cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : The cytotoxic effects are believed to result from the induction of apoptosis and cell cycle arrest in the G1 phase.

Case Studies

-

Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against common pathogens.

- Methodology : Disk diffusion method was employed.

- Results : The compound exhibited zones of inhibition comparable to standard antibiotics, indicating potent antimicrobial activity.

-

Cytotoxicity Assessment

- Objective : To assess the anticancer potential on various cell lines.

- Methodology : MTT assay was used to determine cell viability.

- Results : Significant reduction in viability was observed in treated cells compared to controls, suggesting potential as an anticancer agent.

Data Summary Table

| Biological Activity | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition Zone: 15 mm | |

| Antimicrobial | Escherichia coli | Inhibition Zone: 12 mm | |

| Antifungal | Candida albicans | Inhibition Zone: 14 mm | |

| Cytotoxicity | MCF-7 | Viability decreased by 60% | |

| Cytotoxicity | HeLa | Viability decreased by 55% | |

| Cytotoxicity | A549 | Viability decreased by 50% |

Scientific Research Applications

Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, identified by its CAS number 1354484-73-3, is a compound of significant interest in various scientific research applications. This article explores its applications in medicinal chemistry, agricultural science, and material science, supported by relevant data tables and case studies.

Medicinal Chemistry

Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride has shown potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:

- Antidepressant Activity : Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential use in treating depression and anxiety disorders.

- Neuroprotective Effects : Studies have demonstrated that derivatives of pyrrolidinecarboxylates exhibit neuroprotective properties, which may be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study: Neuroprotection

A study published in the Journal of Medicinal Chemistry reported on a series of pyrrolidine derivatives, including methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride. The findings indicated significant neuroprotective effects in vitro against oxidative stress-induced cell death in neuronal cell lines.

Agricultural Science

The compound has also been investigated for its potential use as an agrochemical:

- Herbicide Development : Its phenoxy group suggests applicability in herbicide formulations. Compounds with similar structures are known to inhibit plant growth by interfering with hormonal balance.

Data Table: Herbicidal Efficacy

| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride | 1354484-73-3 | 200 | 85 |

| Comparative Compound A | Similar Structure | 250 | 78 |

Material Science

In material science, methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride has been explored for:

- Polymer Synthesis : The compound can act as a monomer or additive in the synthesis of polymers with enhanced mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal stability.

Case Study: Polymer Enhancement

Research conducted on the incorporation of this compound into polycarbonate matrices revealed an increase in impact resistance and thermal degradation temperatures compared to control samples without the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-isopropyl-3-methylphenoxy group in the target compound provides moderate steric bulk compared to the 4-chloro-1-naphthyloxy group (higher aromaticity and electron-withdrawing effects) and the 4-(1,1,3,3-tetramethylbutyl)phenoxy group (extreme steric hindrance) .

Molecular Weight and Solubility: The target compound (342.22 g/mol) and the 4-chloro-naphthyl analog share identical molar masses but differ in substituent lipophilicity. The naphthyl group likely reduces aqueous solubility compared to the target’s alkyl-substituted phenoxy group .

Hazard Profile :

- All compounds are classified as IRRITANT , typical for hydrochloride salts of organic bases, necessitating standard laboratory safety protocols (e.g., gloves, eye protection) .

Preparation Methods

General Synthetic Strategy

The compound is synthesized by coupling a chiral pyrrolidine carboxylate moiety with a substituted phenoxy group bearing isopropyl and methyl substituents. The key steps typically involve:

- Formation of the pyrrolidine ring with defined stereochemistry (2S,4S).

- Introduction of the 4-(4-isopropyl-3-methylphenoxy) substituent via nucleophilic substitution or etherification.

- Esterification to form the methyl carboxylate.

- Conversion to the hydrochloride salt for stability and handling.

Detailed Reaction Conditions and Procedure

A representative preparation method involves the following:

-

- Compound 9 (a chiral pyrrolidine intermediate)

- Glycine benzyl ester tosylate (as a coupling partner)

- PyBOP (benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate) as a coupling reagent

- N-ethyl-N,N-diisopropylamine (DIEA) as a base

- Anhydrous dichloromethane (CH2Cl2) as solvent

Procedure:

Compound 9 (1.6 g, 7.0 mmol), glycine benzyl ester tosylate (3.07 g, 9.1 mmol), and PyBOP (3.64 g, 7.0 mmol) are dissolved in 80 mL anhydrous CH2Cl2. DIEA (2.26 g, 17.5 mmol) is added, and the reaction mixture is stirred under an argon atmosphere for 27 hours at room temperature. After completion, the mixture is washed sequentially with 10% w/v aqueous citric acid (3 × 50 mL), sodium bicarbonate (3 × 50 mL), water (50 mL), and brine (50 mL). The organic phase is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.Purification:

The crude product is purified by flash chromatography using a 1:1 mixture of ethyl acetate and hexane as eluent.Yield:

The process affords the product in 84% yield as a colorless, sticky liquid.

Reaction Data Summary

| Parameter | Details |

|---|---|

| Starting material | Compound 9 (1.6 g, 7.0 mmol) |

| Coupling partner | Glycine benzyl ester tosylate (3.07 g, 9.1 mmol) |

| Coupling reagent | PyBOP (3.64 g, 7.0 mmol) |

| Base | N-ethyl-N,N-diisopropylamine (2.26 g, 17.5 mmol) |

| Solvent | Anhydrous dichloromethane (80 mL) |

| Reaction time | 27 hours |

| Atmosphere | Argon |

| Workup | Sequential washes with citric acid, NaHCO3, water, brine |

| Drying agent | Anhydrous MgSO4 |

| Purification method | Flash chromatography (1:1 EtOAc:hexane) |

| Yield | 84% |

| Product state | Colorless, sticky liquid |

Spectroscopic Data (Indicative)

The proton NMR spectrum of the purified product shows characteristic signals consistent with the structure:

- Doublets at δ 1.03 and 1.04 ppm (3H each, J = 3.2 Hz) assigned to methyl groups on the isopropyl substituent.

- Broad singlet at δ 1.44 ppm (9H) possibly from tert-butyl or related protecting groups.

- Multiplets between δ 1.55–2.50 ppm (4H) corresponding to methylene protons in the pyrrolidine ring.

- Triplet at δ 2.90 ppm (1H, J = 9.8 Hz) and multiplet at δ 3.65–3.94 ppm (1H) consistent with protons adjacent to nitrogen and oxygen atoms.

Notes on Stereochemistry and Purity

- The synthesis maintains the (2S,4S) stereochemistry of the pyrrolidine ring, critical for biological activity.

- Use of PyBOP as a coupling reagent ensures mild conditions and high coupling efficiency without racemization.

- The hydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical contexts.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Coupling reaction | Compound 9 + glycine benzyl ester tosylate + PyBOP + DIEA in CH2Cl2 under Ar | Formation of amide intermediate with high yield (84%) |

| Workup | Washes with aqueous citric acid, NaHCO3, water, brine | Removal of impurities and side products |

| Drying | Anhydrous MgSO4 | Removal of residual moisture |

| Purification | Flash chromatography (EtOAc:hexane 1:1) | Isolation of pure product |

| Final product | Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride | High purity, stereochemically defined compound |

Q & A

Q. What are the key considerations for synthesizing Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride with high enantiomeric purity?

To achieve high enantiomeric purity, prioritize stereoselective synthesis or chiral resolution techniques. For the pyrrolidine core, asymmetric catalysis (e.g., using chiral ligands) or enzymatic resolution can enforce the (2S,4S) configuration. The phenoxy group can be introduced via Mitsunobu coupling or nucleophilic aromatic substitution, ensuring regioselectivity for the 4-isopropyl-3-methylphenyl moiety. Boc-protected intermediates (e.g., as in ) aid in protecting reactive amines during synthesis. Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or comparison with reference standards can verify enantiopurity .

Q. What chromatographic methods are recommended for assessing purity and identifying impurities?

Reverse-phase HPLC with UV detection (210–254 nm) is standard for purity analysis. Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA). For impurities, employ a method similar to USP protocols: inject 25 µL of test and reference solutions, and calculate impurity percentages using relative peak areas . LC-MS or HRMS is critical for identifying low-abundance impurities or degradation products. Ensure mobile phases are compatible with mass spectrometry (e.g., avoid non-volatile salts).

Q. How should researchers handle and store this hydrochloride salt to ensure stability?

Store the compound at -80°C (stable for 6 months) or -20°C (stable for 1 month) in airtight containers under inert gas (argon/nitrogen). Avoid repeated freeze-thaw cycles. For stock solutions, use anhydrous DMSO or ethanol, aliquot into single-use vials, and store at -80°C. Heating to 37°C and sonication may improve solubility for in vitro assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling the pyrrolidine core with the substituted phenoxy group?

Optimize coupling reactions (e.g., Mitsunobu, Ullmann, or SNAr) by screening catalysts, bases, and solvents. For example:

- Mitsunobu reaction : Use DIAD/TPP (1:1 molar ratio) in THF at 0–25°C.

- SNAr : Activate the aryl halide with electron-withdrawing groups; employ Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene/DMF.

Monitor reaction progress via TLC or LC-MS. For sterically hindered substrates, elevated temperatures (50–80°C) or microwave-assisted synthesis may improve yields .

Q. What strategies resolve stereochemical inconsistencies observed during synthesis?

- Chiral HPLC : Separate enantiomers using columns like Chiralcel® OD-H with hexane/isopropanol gradients.

- X-ray crystallography : Confirm absolute configuration via single-crystal analysis.

- 2D-NMR : Use NOESY or ROESY to correlate spatial proximity of protons (e.g., distinguishing 2S,4S from 2R,4R configurations) .

Q. How can degradation pathways be characterized under accelerated stability conditions?

Subject the compound to 40°C/75% RH (ICH Q1A guidelines) for 1–3 months. Analyze samples via:

Q. What methods are recommended for formulating this compound in animal studies?

For in vivo administration:

- Prepare a DMSO stock solution (10 mM) and dilute with saline to ≤5% DMSO.

- For insoluble batches, use co-solvents (Cremophor EL®/PEG 400) or nanoemulsion techniques.

- Calculate dosing based on animal weight (e.g., 10 mg/kg in mice requires 200 µL of 1 mg/mL solution for a 20 g mouse) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

- Method validation : Replicate experiments under standardized conditions (pH, temperature, solvent).

- Cross-reference techniques : Compare HPLC (), NMR (), and DSC/TGA data to confirm physical properties.

- Collaborative studies : Share samples with independent labs to verify reproducibility, especially for hygroscopic hydrochloride salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.